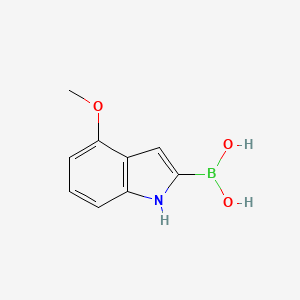

(4-Methoxy-1H-indol-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

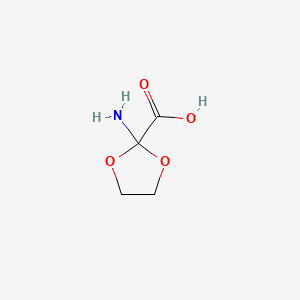

“(4-Methoxy-1H-indol-2-yl)boronic acid” is a type of organoboron compound. It has a molecular formula of C9H10BNO3 . The compound is part of the boronic acid family, which are known for their use in the Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted with a methoxy group at the 4-position .Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, particularly in the synthesis of biologically active compounds .Mécanisme D'action

Target of Action

The primary target of 4-Methoxy-1H-indol-2-yl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is a cornerstone in the field of organic synthesis, enabling the construction of complex organic molecules .

Action Environment

The action of 4-Methoxy-1H-indol-2-yl boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be catalyzed by ethers . Additionally, the stability of the compound can be influenced by storage conditions .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (4-Methoxy-1H-indol-2-yl)boronic acid in lab experiments is its high degree of selectivity and potency towards specific protein targets. This makes it an attractive candidate for drug development, as it can minimize off-target effects and reduce the risk of toxicity. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the research on (4-Methoxy-1H-indol-2-yl)boronic acid. One potential direction is the development of this compound-based therapies for cancer treatment. Another potential direction is the investigation of this compound's potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to optimize the synthesis of this compound and improve its pharmacokinetic properties. Overall, the research on this compound holds great promise for the development of novel therapeutics for a range of diseases.

Méthodes De Synthèse

The synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid involves a multi-step process that begins with the preparation of 4-methoxyindole. This is followed by the introduction of a boronic acid group through a Suzuki-Miyaura cross-coupling reaction. The final step involves the purification of the compound through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield, making it a readily available compound for research purposes.

Applications De Recherche Scientifique

(4-Methoxy-1H-indol-2-yl)boronic acid has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific proteins that are involved in cell proliferation and survival. In addition, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid proteins, which are implicated in the pathogenesis of these diseases.

Propriétés

IUPAC Name |

(4-methoxy-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZVMSHMJGFXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC=C2OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681890 |

Source

|

| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-60-8 |

Source

|

| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)